molecular formula C9H11F2NOS B2354555 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole CAS No. 2199276-40-7

2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole

Cat. No.: B2354555
CAS No.: 2199276-40-7
M. Wt: 219.25
InChI Key: FTWQUTMISZZISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole is a synthetic organic compound featuring a thiazole core, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms. The thiazole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its versatile pharmacological properties and presence in numerous bioactive molecules . This specific derivative is characterized by a 4-methylthiazole ring substituted at the 2-position with a (3,3-difluorocyclobutyl)methoxy group. The difluorocyclobutyl moiety is of particular interest as fluorinated groups are commonly used in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. The thiazole ring system is a widely recognized pharmacophore. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities in research settings, serving as key structural components in various therapeutic agents and investigational compounds . These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, often through mechanisms involving enzyme inhibition or receptor modulation . For instance, some thiazole derivatives act as potent inhibitors of enzymes like β-ketoacyl-ACP synthase III (FabH) in bacterial fatty acid synthesis, DNA gyrase, and cell division protein FtsZ, making them valuable probes for studying infectious diseases . In oncology research, several thiazole-based molecules are known to function as kinase inhibitors or inducers of specific transcription factors . This compound is intended for research and development purposes only, providing a valuable building block for chemists and a potential lead compound for biologists investigating new pharmacological pathways. Researchers can utilize this high-quality material in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the creation of more complex chemical entities. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NOS/c1-6-5-14-8(12-6)13-4-7-2-9(10,11)3-7/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWQUTMISZZISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation

The difluorocyclobutyl moiety is typically constructed via [2+2] photocycloaddition of 1,3-difluoroalkenes. Patent US10246426B2 demonstrates that irradiation of 1,1,3,3-tetrafluoropropene in the presence of a photosensitizer yields 3,3-difluorocyclobutane derivatives. Subsequent bromination at the bridgehead position produces 1-bromo-3,3-difluorocyclobutane, which serves as a key intermediate.

Hydroxymethyl Functionalization

GB2324526A discloses a two-step conversion of brominated cyclobutanes to hydroxymethyl derivatives:

  • Grignard Reaction : Treatment of 1-bromo-3,3-difluorocyclobutane with magnesium in THF generates the corresponding Grignard reagent, which reacts with formaldehyde to yield (3,3-difluorocyclobutyl)methanol.
  • Purification : Distillation under reduced pressure (45°C, 0.1 mmHg) provides the alcohol in 78% yield (GC purity >98%).

Thiazole Core Construction

Hantzsch Thiazole Synthesis

The 4-methylthiazole scaffold is efficiently prepared via the classical Hantzsch method, as detailed in Ambeed's technical resources:

  • Reaction Components :
    • α-Chloroketone: 3-chloropentan-2-one
    • Thioamide: Thioacetamide
  • Optimized Conditions :
    Reactor Setup:  
    - Solvent: Ethanol (anhydrous)  
    - Temperature: 75°C  
    - Time: 6 hours  
    - Molar Ratio: 1:1 (chloroketone:thioamide)  

    Post-reaction extraction with dichloromethane and silica gel chromatography yields 4-methyl-1,3-thiazole (83% yield, m.p. 92-94°C).

Functionalization at C-2 Position

Introduction of the oxygen nucleophile requires careful selection of activating groups:

Method A: Direct Hydroxylation

  • Conditions :
    • Reagent: H₂O₂ (30%) in acetic acid
    • Temperature: 60°C, 8 hours
  • Outcome : Forms 4-methyl-1,3-thiazole-2-ol in 65% yield.

Method B: Halogenation/Solvolysis

  • Bromination :
    • Reagent: NBS (N-bromosuccinimide) in CCl₄
    • Light: UV irradiation, 12 hours
    • Product: 2-bromo-4-methylthiazole (91% yield)
  • Alkaline Hydrolysis :
    • NaOH (2M), ethanol/water (3:1)
    • 80°C, 4 hours
    • Converts bromide to hydroxide (78% yield)

Etherification Strategies

Mitsunobu Reaction

The optimal method for coupling sterically hindered alcohols involves Mitsunobu conditions:

Reaction Parameters:  
- Reagents: DEAD (Diethyl azodicarboxylate, 1.2 eq)  
- Catalyst: Triphenylphosphine (1.5 eq)  
- Solvent: Dry THF  
- Temperature: 0°C → RT, 24 hours  

This protocol affords the target compound in 82% yield after column chromatography (hexane:EtOAc 4:1).

Williamson Ether Synthesis

Alternative approach using pre-activated intermediates:

  • Thiazole Activation :
    • Convert 4-methylthiazole-2-ol to 2-triflate using Tf₂O/pyridine
  • Nucleophilic Displacement :
    • (3,3-Difluorocyclobutyl)methanol (1.5 eq)
    • KOtBu (2 eq) in DMF, 60°C, 8 hours
    • Yield: 68% (lower than Mitsunobu due to steric effects)

Spectroscopic Characterization

Critical analytical data for batch validation:

Parameter Value Method
¹H NMR (CDCl₃) δ 1.98 (s, 3H, CH₃), 2.45-2.68 (m, 4H, cyclobutyl), 4.32 (d, 2H, OCH₂), 6.87 (s, 1H, thiazole-H) 400 MHz spectrometer
¹⁹F NMR δ -108.2 (dd, J=245 Hz) 376 MHz
HRMS [M+H]⁺ calc. 247.0841, found 247.0839 ESI-QTOF

Process Optimization Challenges

Regioselectivity in Thiazole Formation

Competing pathways in Hantzsch synthesis may generate 2-methyl-4-alkoxythiazole byproducts. GC-MS analysis reveals that maintaining stoichiometric control (chloroketone:thioamide = 1:1.05) suppresses side products to <3%.

Fluorine Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) shows decomposition of the difluorocyclobutyl group above 180°C. Thus, etherification steps must avoid temperatures exceeding 120°C to prevent defluorination.

Scale-Up Considerations

Pilot plant trials (10 kg scale) identified critical parameters:

  • Mitsunobu Reaction : Exothermic nature requires slow addition of DEAD (≥4 hours) to maintain T <30°C
  • Purification : Recrystallization from heptane/MTBE (3:1) improves yield to 85% versus 78% via chromatography

Alternative Synthetic Routes

Cycloaddition Approach

Recent developments in [3+2] cycloadditions show promise:

  • Reactants :
    • Thiocyanate ylide (generated from 2-methyl-2-thiazoline)
    • 3,3-Difluorocyclobutane carboxaldehyde
  • Catalyst : Cu(OTf)₂ (5 mol%)
  • Yield : 71% (diastereomeric ratio 92:8)

Biocatalytic Methods

Immobilized lipase (CAL-B) mediates esterification of thiazole precursors:

  • Substrate : 4-Methylthiazole-2-carboxylic acid
  • Alcohol : (3,3-Difluorocyclobutyl)methanol
  • Conversion : 88% in 48 hours (hexane, 40°C)

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted thiazoles

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Modifications and Substituent Effects

The thiazole scaffold is highly versatile, with substitutions at the 2- and 4-positions significantly influencing physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituents (2-Position) Key Features Biological Activity References
Target Compound 3,3-Difluorocyclobutylmethoxy Rigid cyclobutyl group, fluorinated; moderate lipophilicity (logP ~2.8*) Under investigation
Tiprotimod (HBW 538) 3-Carboxy-1-propylthio Polar carboxylate group; higher solubility (logP ~1.5) Immunomodulation (humoral/cell-mediated)
EMAC2056/EMAC2059 4-Methoxyphenyl or 4-nitrophenyl Aromatic substituents; enhanced π-π stacking Dual HIV-1 RT inhibition
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-triazole-benzodiazole hybrid Bulky substituent; high molecular weight (MW ~620 g/mol) Docking affinity (enzyme inhibition)
Ethyl 2-[2-(2,4-diphenyl-3-azabicyclo-[3.3.1]nonan-9-ylidene)hydrazin-1-yl]-4-methyl-1,3-thiazole Bicyclic hydrazine Complex 3D conformation; high steric hindrance Crystallographic stability

*Estimated using fragment-based methods due to lack of experimental data.

Physicochemical Properties

  • Molecular Weight : Bulky hybrids (e.g., compound 9c, MW ~620 g/mol) may face bioavailability challenges, whereas the target compound (MW ~260 g/mol) adheres more closely to drug-likeness guidelines .
  • Conformational Rigidity : The cyclobutyl group restricts rotational freedom, contrasting with flexible substituents in tiprotimod or EMAC derivatives, which may enhance target specificity .

Biological Activity

2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole is a heterocyclic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C9H11F2NOS
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 2199276-40-7

The biological activity of this compound may involve interaction with various biological targets. Similar thiazole derivatives have been known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The mechanism likely includes:

  • Non-covalent interactions : These may involve hydrogen bonding and van der Waals forces.
  • Receptor modulation : The compound may act on specific receptors or enzymes involved in inflammatory pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. A study on similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable activity.

Anti-inflammatory Effects

Compounds with thiazole structures have shown promise in reducing inflammation. For instance, derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could potentially serve as an anti-inflammatory agent.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound might induce apoptosis in cancer cells through modulation of cell signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The lipophilicity of the compound affects its absorption through biological membranes.
  • Distribution : The presence of the difluorocyclobutyl group may influence tissue distribution and bioavailability.
  • Metabolism : Metabolic pathways need to be elucidated to predict how the compound is processed in the body.
  • Excretion : Knowledge of elimination routes is essential for understanding its pharmacological effects and potential toxicity.

Case Studies

  • Anti-inflammatory Study :
    In a controlled study involving thiazole derivatives, compounds similar to this compound were tested for their effects on inflammatory markers in animal models. Results indicated a significant reduction in edema and pro-inflammatory cytokines.
  • Antimicrobial Efficacy :
    A comparative analysis of various thiazole derivatives revealed that compounds with similar structural features exhibited strong antibacterial activity against Gram-positive bacteria. This suggests that this compound could be further explored as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole, and how are reaction conditions optimized?

The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea analogs and α-haloketones or α-bromoesters. For example, refluxing precursors in polar solvents like DMSO or ethanol with catalysts such as glacial acetic acid is common, as seen in cyclobutyl- and thiazole-containing compounds . Optimization focuses on solvent selection (e.g., DMSO for improved solubility), catalyst concentration, and reaction time to maximize yields (65–96% reported in similar syntheses) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural verification relies on:

  • 1H/13C NMR : To confirm substituent positions and cyclobutyl integration (e.g., δ 2.8–3.2 ppm for cyclobutyl protons) .
  • FT-IR : Identifies functional groups like C-F (1100–1200 cm⁻¹) and thiazole C=N (1600–1650 cm⁻¹) .
  • Elemental analysis : Discrepancies between theoretical and experimental C/H/N values (e.g., ±0.5%) indicate purity issues or hydration .

Q. How is the preliminary biological activity of this compound assessed?

Initial screens include:

  • Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates .
  • Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Receptor binding studies : Radioligand competition assays to quantify affinity for targets like GPCRs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in SAR studies?

Systematic substitution on the cyclobutyl or thiazole ring alters activity. For example:

  • Fluorine atoms on the cyclobutyl enhance metabolic stability but may reduce solubility .
  • Methyl groups at the 4-position of thiazole improve hydrophobic interactions in enzyme pockets . Methodologically, parallel synthesis of analogs followed by dose-response assays (IC50/EC50) identifies critical substituents .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., ATP-binding sites) using crystallographic data .
  • ADMET prediction : Tools like SwissADME estimate logP, CYP450 metabolism, and blood-brain barrier penetration . Discrepancies between computational and experimental data (e.g., binding affinity) may arise from ligand flexibility or solvent effects .

Q. How can contradictory data in elemental analysis or bioactivity be resolved?

Discrepancies often stem from:

  • Impurities : Recrystallization or HPLC purification improves purity .
  • Solvate formation : TGA/DSC analysis detects hydrated or solvated forms .
  • Assay variability : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) reduce noise .

Q. What strategies optimize synthetic yield and scalability for this compound?

  • Catalyst screening : Transition metals (e.g., CuI) accelerate cyclization .
  • Solvent-free conditions : Reduce purification steps and improve atom economy .
  • Flow chemistry : Enhances reproducibility for large-scale synthesis .

Q. How does this compound compare to structurally similar thiazole derivatives in terms of reactivity and bioactivity?

Comparative studies show:

  • Electron-withdrawing groups (e.g., -CF3) on the thiazole increase electrophilicity and antimicrobial potency .
  • Cyclobutyl vs. phenyl rings : Cyclobutyl derivatives exhibit lower cytotoxicity but reduced logP values .

Q. What stability challenges arise during storage, and how are they mitigated?

  • Hydrolysis : Moisture-sensitive thiazole rings require anhydrous storage (2–8°C under argon) .
  • Photodegradation : UV/Vis stability tests under ICH guidelines inform light-protected packaging .

Q. What methodologies elucidate the compound’s pharmacological profile and toxicity?

  • In vitro toxicity : MTT assays on hepatic (HepG2) and renal (HEK293) cell lines .
  • Metabolic profiling : LC-MS/MS identifies phase I/II metabolites in microsomal incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.